molecular formula C11H10ClN3O2 B6592552 6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 21333-13-1

6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6592552
CAS No.: 21333-13-1
M. Wt: 251.67 g/mol
InChI Key: YRWKPCMYTFPEMA-UHFFFAOYSA-N
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Description

“6-(2-chloro-benzylamino)-1H-pyrimidine-2,4-dione” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2,4-dione indicates the presence of two carbonyl groups at the 2nd and 4th positions of the pyrimidine ring. The compound also has a benzylamino group attached to it, which consists of a benzene ring attached to an amino group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the carbonyl groups, and the attachment of the benzylamino group. The benzylamino group could potentially be introduced through a reaction with benzyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring and the benzene ring are both aromatic, meaning they have a stable, resonant structure. The carbonyl groups are polar, which could result in the compound having certain polar characteristics .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carbonyl groups could be involved in reactions such as nucleophilic addition or reduction. The benzylamino group could potentially undergo reactions involving the amino group or the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would all be influenced by the presence and arrangement of its functional groups .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s a pharmaceutical, for example, future research could involve optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

6-[(2-chlorophenyl)methylamino]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-8-4-2-1-3-7(8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWKPCMYTFPEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308965
Record name 6-{[(2-Chlorophenyl)methyl]amino}pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21333-13-1
Record name NSC210494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-{[(2-Chlorophenyl)methyl]amino}pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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